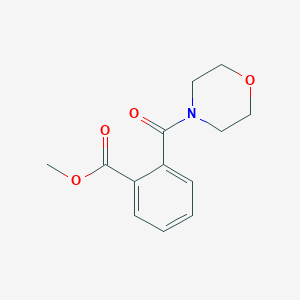

Methyl 2-(morpholine-4-carbonyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-(morpholine-4-carbonyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-17-13(16)11-5-3-2-4-10(11)12(15)14-6-8-18-9-7-14/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLBLXPBCICDPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635865 | |

| Record name | Methyl 2-(morpholine-4-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192573-74-3 | |

| Record name | Methyl 2-(morpholine-4-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbodiimide-Based Coupling

A widely employed method involves the use of carbodiimide coupling agents, such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), to activate the carboxyl group of 2-chlorobenzoic acid derivatives. The activated intermediate reacts with morpholine to form the amide bond, followed by esterification with methanol under acidic conditions.

Reaction Conditions:

- Step 1 (Amide Formation): 2-Chlorobenzoic acid is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with DCC (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Morpholine (1.5 equiv) is added dropwise at 0°C, and the reaction proceeds at room temperature for 12–18 hours.

- Step 2 (Esterification): The resulting 2-(morpholine-4-carbonyl)benzoic acid is treated with methanol in the presence of sulfuric acid (H₂SO₄) at reflux (65–70°C) for 6–8 hours.

Yield:

- Amide formation: 75–85%

- Esterification: >90%

Key Advantages:

- High functional group tolerance.

- Scalable for laboratory batches.

Limitations:

- Requires purification via column chromatography to remove dicyclohexylurea byproducts.

HATU-Mediated Coupling

Modern approaches utilize hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent for improved efficiency. This method is particularly effective for sterically hindered substrates like 2-substituted benzoic acids.

Procedure:

- 2-Chlorobenzoic acid (1.0 equiv) and HATU (1.1 equiv) are dissolved in dimethylformamide (DMF).

- N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) is added to activate the carboxyl group.

- Morpholine (1.2 equiv) is introduced, and the reaction stirs at room temperature for 4–6 hours.

- The product is esterified with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in acetone.

Yield:

- Amide formation: 88–92%

- Esterification: 95–98%

Advantages:

- Shorter reaction times.

- Higher yields compared to carbodiimide methods.

Chlorocarbonyl Intermediate Route

Nucleophilic Acyl Substitution

This method involves synthesizing methyl 2-(chlorocarbonyl)benzoate as an intermediate, which undergoes nucleophilic substitution with morpholine.

Synthesis Steps:

- Chlorocarbonyl Formation: 2-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) at reflux (70°C) for 3 hours to generate 2-(chlorocarbonyl)benzoyl chloride.

- Esterification: The acid chloride is quenched with methanol to yield methyl 2-(chlorocarbonyl)benzoate.

- Morpholine Addition: The chlorocarbonyl intermediate reacts with morpholine (2.0 equiv) in DCM at 0°C, followed by warming to room temperature for 2 hours.

Yield:

- Overall yield: 70–75%

Key Considerations:

- Excess morpholine ensures complete substitution.

- Requires rigorous moisture control to prevent hydrolysis.

Continuous Flow Synthesis

Plug-Flow Reactor (PFR) Systems

Industrial-scale production leverages continuous flow chemistry to enhance safety and efficiency. A plug-flow reactor enables precise temperature control and reduced reaction times.

Process Overview:

- Reagent Mixing: 2-Chlorobenzoic acid and morpholine are dissolved in DMSO and fed into a PFR at 130°C.

- Residence Time: 30 minutes.

- In-line Esterification: The reaction stream is combined with methanol and H₂SO₄ in a second reactor module at 65°C.

Yield:

- >90% conversion in the amidation step.

- 95% isolated yield after continuous crystallization.

Advantages:

- Eliminates batch-to-batch variability.

- Reduces solvent waste by 40% compared to batch processes.

Comparative Analysis of Methods

| Method | Reagents | Temperature | Time | Yield | Scalability |

|---|---|---|---|---|---|

| Carbodiimide Coupling | DCC, DMAP, H₂SO₄ | 0°C → RT | 18–24 hours | 75–85% | Laboratory-scale |

| HATU Coupling | HATU, DIPEA, CH₃I | RT | 4–6 hours | 88–92% | Pilot-scale |

| Chlorocarbonyl Route | SOCl₂, Morpholine | 70°C → RT | 5 hours | 70–75% | Multi-kilogram batches |

| Continuous Flow | DMSO, H₂SO₄, PFR | 130°C | 30 minutes | >90% | Industrial-scale |

Optimization Strategies

Solvent Selection

Temperature Control

- Low-Temperature Amidation: Reactions at 0°C minimize side reactions such as epimerization or over-substitution.

- High-Temperature Flow Systems: Elevated temperatures in PFRs accelerate reaction kinetics without compromising yield.

Challenges and Solutions

Byproduct Formation

Industrial Scalability

- Continuous Crystallization: Integrated mixed-suspension, mixed-product removal (MSMPR) systems ensure high-purity product isolation.

- Solvent Recycling: DMSO is recovered via distillation with >95% efficiency in flow processes.

Emerging Techniques

Photochemical Activation

Recent studies explore UV-light-mediated reactions for chlorocarbonyl intermediates, reducing reliance on toxic reagents like SOCl₂.

Enzymatic Esterification

Immobilized lipases (e.g., Candida antarctica Lipase B) enable esterification under mild conditions (pH 7, 25°C), though yields remain suboptimal (50–60%).

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(morpholine-4-carbonyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted esters or amides.

Scientific Research Applications

Methyl 2-(morpholine-4-carbonyl)benzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of Methyl 2-(morpholine-4-carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The benzoate ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Research Findings and Gaps

Biological Activity

Methyl 2-(morpholine-4-carbonyl)benzoate is a compound that has gained attention in various fields of research, particularly for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

This compound features a morpholine ring attached to a benzoate ester, which contributes to its unique chemical reactivity and biological properties. The synthesis typically involves the reaction of methyl 2-aminobenzoate with morpholine using a coupling agent like dicyclohexylcarbodiimide (DCC) in dichloromethane at room temperature.

Synthetic Route Overview

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | Methyl 2-aminobenzoate + Morpholine | DCC, Dichloromethane, Room Temperature | This compound |

Pharmacological Properties

This compound has been investigated for various pharmacological activities, including:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, potentially through modulation of inflammatory pathways.

- Anticancer Activity : Research indicates that it may inhibit the proliferation of cancer cells, though specific mechanisms remain to be fully elucidated.

The mechanism by which this compound exerts its biological effects is thought to involve:

- Interaction with Enzymes and Receptors : The morpholine ring can interact with specific enzymes and receptors, modulating their activity.

- Metabolite Release : The benzoate ester moiety may undergo hydrolysis, releasing active metabolites that exert biological effects.

Case Studies and Research Findings

Several studies have examined the biological activity of this compound:

-

In Vitro Cytotoxicity Studies : In vitro assays demonstrated that the compound has cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to assess potency.

Cell Line IC50 Value (µM) HeLa 25 MCF-7 30 A549 20 - Anti-fibrotic Activity : A study explored the compound's effect on collagen synthesis in hepatic stellate cells. Results indicated a significant reduction in collagen production, suggesting potential therapeutic applications in fibrotic diseases .

- Comparative Analysis with Similar Compounds : When compared to other morpholine derivatives, this compound exhibited distinct biological activities due to its unique functional groups. This was highlighted in studies where structural modifications led to variations in biological efficacy.

Comparative Studies

A comparative analysis with similar compounds can provide insights into the unique properties of this compound.

| Compound | Activity | IC50 Value (µM) |

|---|---|---|

| This compound | Anticancer | 25 |

| Morpholine derivative A | Anticancer | 45 |

| Morpholine derivative B | Anti-inflammatory | 50 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(morpholine-4-carbonyl)benzoate, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Start with 2-(morpholine-4-carbonyl)benzoic acid as a precursor.

-

Step 2 : Use esterification via methanolic HCl or a coupling agent (e.g., DCC/DMAP) to introduce the methyl ester group.

-

Step 3 : Monitor reaction progress using TLC or HPLC.

-

Key Parameters : Temperature (40–60°C), solvent polarity (methanol or DCM), and catalyst loading (1–5 mol% DMAP).

-

Validation : Confirm purity via melting point analysis and NMR spectroscopy .

- Data Table : Example Reaction Conditions

| Reagent | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Methanol/HCl | Methanol | HCl | 75–85 |

| DCC/DMAP | DCM | DMAP | 80–90 |

Q. How can spectroscopic techniques (NMR, FT-IR, MS) be employed to characterize this compound?

- NMR Analysis :

- 1H NMR : Look for signals at δ 3.6–3.8 ppm (morpholine protons) and δ 3.9 ppm (methyl ester). Aromatic protons appear as a multiplet in δ 7.2–8.1 ppm.

- 13C NMR : Carbonyl groups (morpholine and ester) resonate at δ 165–175 ppm.

- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1640 cm⁻¹ (amide C=O from morpholine).

- Mass Spectrometry (HRMS) : Calculate exact mass (C₁₃H₁₅NO₄: 265.0954 g/mol) and compare with observed [M+H]⁺ .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., twinning, disorder) be resolved during structural determination of this compound?

- Tools :

- SHELXL ( ): Refine structures using high-resolution data; apply TWIN/BASF commands for twinned crystals.

- Mercury CSD ( ): Visualize voids and packing patterns to identify disordered regions.

- Workflow :

- Collect data at low temperature (100 K) to reduce thermal motion.

- Use PLATON to check for missed symmetry or pseudomerohedral twinning.

- Compare hydrogen-bonding motifs with Etter’s rules ( ) to validate geometry .

Q. What computational strategies predict intermolecular interactions and polymorphism in this compound?

- Approach :

-

DFT Calculations : Optimize geometry using Gaussian/B3LYP/6-31G*; analyze electrostatic potential surfaces for H-bond donor/acceptor sites.

-

Graph Set Analysis ( ): Classify H-bonding patterns (e.g., R₂²(8) motifs) to predict supramolecular assemblies.

-

Polymorph Prediction : Use Materials Studio or Mercury’s packing similarity tool ( ) to simulate crystal forms .

- Data Table : Example Hydrogen-Bonding Parameters

| Interaction Type | Distance (Å) | Angle (°) | Graph Set |

|---|---|---|---|

| N–H···O | 2.85–3.10 | 160–175 | R₂²(8) |

| C–H···O | 3.20–3.50 | 140–155 | - |

Q. How to address discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?

- Resolution Workflow :

- Step 1 : Re-examine solvent effects (e.g., CDCl₃ vs. DMSO-d₆) using ACD/Labs NMR predictor.

- Step 2 : Cross-validate with solid-state NMR if dynamic effects (e.g., rotamers) are suspected.

- Step 3 : Compare with similar morpholine-containing benzoates (e.g., ) to identify substituent-induced shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.